molecular formula C36H72O4 B14486127 Nonyl 2,3-bis(dodecyloxy)propanoate CAS No. 64713-49-1

Nonyl 2,3-bis(dodecyloxy)propanoate

Cat. No.: B14486127
CAS No.: 64713-49-1
M. Wt: 569.0 g/mol
InChI Key: NNSIZJQZHAJYOR-UHFFFAOYSA-N
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Description

Nonyl 2,3-bis(dodecyloxy)propanoate is an ester compound characterized by its unique molecular structure, which includes a nonyl group and two dodecyloxy groups attached to a propanoate backbone. Esters like this compound are known for their diverse applications in various fields due to their chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 2,3-bis(dodecyloxy)propanoate can be synthesized through the esterification of nonyl alcohol with 2,3-bis(dodecyloxy)propanoic acid. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Nonyl 2,3-bis(dodecyloxy)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.

Major Products Formed

    Hydrolysis: Nonyl alcohol and 2,3-bis(dodecyloxy)propanoic acid.

    Reduction: Nonyl alcohol and 2,3-bis(dodecyloxy)propanol.

    Transesterification: New esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of Nonyl 2,3-bis(dodecyloxy)propanoate in various applications is primarily due to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic environments. This property makes it an effective surfactant, facilitating the formation of micelles and emulsions. In drug delivery, it can enhance the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonyl 2,3-bis(dodecyloxy)propanoate is unique due to its specific nonyl group, which imparts distinct physical and chemical properties compared to other esters. Its longer alkyl chain provides enhanced hydrophobic interactions, making it particularly useful in applications requiring strong surfactant properties .

Properties

CAS No.

64713-49-1

Molecular Formula

C36H72O4

Molecular Weight

569.0 g/mol

IUPAC Name

nonyl 2,3-didodecoxypropanoate

InChI

InChI=1S/C36H72O4/c1-4-7-10-13-16-18-20-23-25-28-31-38-34-35(36(37)40-33-30-27-22-15-12-9-6-3)39-32-29-26-24-21-19-17-14-11-8-5-2/h35H,4-34H2,1-3H3

InChI Key

NNSIZJQZHAJYOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(C(=O)OCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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